molecular formula O3PS-3 B077711 Phosphorothioate CAS No. 15181-41-6

Phosphorothioate

Cat. No.: B077711
CAS No.: 15181-41-6
M. Wt: 111.04 g/mol
InChI Key: RYYWUUFWQRZTIU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorothioate, also known as this compound, is a useful research compound. Its molecular formula is O3PS-3 and its molecular weight is 111.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15181-41-6

Molecular Formula

O3PS-3

Molecular Weight

111.04 g/mol

IUPAC Name

thiophosphate

InChI

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3

InChI Key

RYYWUUFWQRZTIU-UHFFFAOYSA-K

SMILES

[O-]P(=S)([O-])[O-]

Canonical SMILES

[O-]P(=S)([O-])[O-]

Key on ui other cas no.

15181-41-6

Synonyms

diethyl thiophosphate
sodium thiophosphate
thiophosphate
thiophosphoric acid
thiophosphoric acid, trisodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of O-ethyl S-propyl O-(2-formylphenyl) thiophosphate (4.1 grams; 0.0142 mole) in methanol (50 ml) was charged into a glass reaction vessel equipped with a mechanical stirrer. Benzoylhydrazine (1.939 grams; 0.0142 mole) was added and the reaction mixture was stirred at room temperature overnight. After this time water was added to the reaction mixture until it became cloudy. The mixture was then heated on a steam bath until it became clear again. The reaction mixture was then cooled in an ice bath resulting in the formation of a solid precipitate. The precipitate was recovered by filtration and washed with isopropyl ether. The washed product was then air dried for 15 minutes and thereafter dried overnight in a vacuum oven to yield the desired product O-ethyl S-propyl O-[2-benzoylhydrazonomethyl)phenyl] thiophosphate as a white powder.
Name
O-ethyl S-propyl O-(2-formylphenyl) thiophosphate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.939 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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